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molecular formula C9H10FN B1286757 4-Cyclopropyl-2-fluoroaniline CAS No. 893739-89-4

4-Cyclopropyl-2-fluoroaniline

Cat. No. B1286757
M. Wt: 151.18 g/mol
InChI Key: ORYUOTZNRAIMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328106B2

Procedure details

To a stirred mixture of 4-cyclopropyl-2-fluoroaniline (1.63 g, 10.78 mmol) in water (20 mL) at 0° C. was added concentrated sulfuric acid (8.6 mL, 15.0 eq.) dropwise, while keeping the temperature constant at 0° C. A solution of sodium nitrite (781.0 mg, 11.32 mmol, 1.05 eq.) in water (2.7 mL) was added and stirred for 5 minutes. This resulting reaction mixture was then added to a solution of potassium iodide (3.76 g, 22.64 mmol, 2.1 eq.) in water (9.7 mL), and the reaction mixture was stirred at 60° C. for 3 h. DCM (400 mL) was added to the cooled reaction. The biphasic layers were separated, and the aqueous layer was extracted with DCM (2×150 mL). The combined organic layers were washed with saturated aqueous Na2S2O4, water, and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude residue was purified via flash column chromatography eluted with 100% heptane to give 2.01 g (71.28%) of 4-cyclopropyl-2-fluoro-1-iodobenzene as a clear oil. 1H NMR (400 MHz, CDCl3) δ 7.57 (dd, J=8.0, 6.9 Hz, 1H), 6.76 (dd, J=9.4, 1.9 Hz, 1H), 6.64 (dd, J=8.2, 1.9 Hz, 1H), 1.94-1.77 (m, 1H), 1.09-0.95 (m, 2H), 0.79-0.56 (m, 2H).
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
781 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Three
Quantity
3.76 g
Type
reactant
Reaction Step Four
Name
Quantity
9.7 mL
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:10]=[CH:9][C:7](N)=[C:6]([F:11])[CH:5]=2)[CH2:3][CH2:2]1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:21].[K+]>O.C(Cl)Cl>[CH:1]1([C:4]2[CH:10]=[CH:9][C:7]([I:21])=[C:6]([F:11])[CH:5]=2)[CH2:3][CH2:2]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
C1(CC1)C1=CC(=C(N)C=C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
781 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2.7 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
3.76 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
9.7 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
constant at 0° C
CUSTOM
Type
CUSTOM
Details
This resulting reaction mixture
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 60° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The biphasic layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous Na2S2O4, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified via flash column chromatography
WASH
Type
WASH
Details
eluted with 100% heptane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(CC1)C1=CC(=C(C=C1)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 71.28%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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